![molecular formula C19H21ClN4O2S B2721873 5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893904-10-4](/img/structure/B2721873.png)

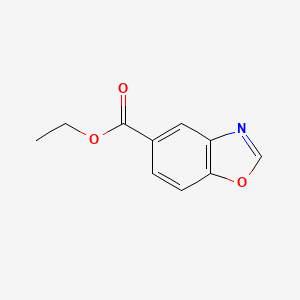

5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

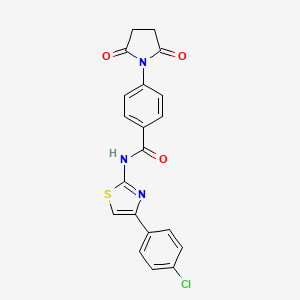

5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

The study of similar pyrimidine derivatives has led to the crystallization of related compounds, providing insights into their structural characteristics. For instance, research on racemic derivatives has elucidated their crystalline forms and the nature of hydrogen bonding within their structures, contributing to the understanding of their chemical behavior and potential as scaffolds in drug design (Low et al., 2004).

Synthesis and Chemical Reactivity

The reactivity of pyrimidine derivatives has been explored in various contexts, including the synthesis of dithiazolidine diones, indicating the utility of these compounds in synthesizing peptides and glycopeptides, which are crucial in the development of pharmaceutical agents (Barany et al., 2005). Another study focused on the synthesis of pyrimido-pyrimidinedithiones, highlighting their potential chemotherapeutic applications (Snieckus, 2014).

Potential Biomedical Applications

The exploration of pyrimidine derivatives extends into their antimicrobial and antitumor potentials. For example, compounds structurally related to the one have been synthesized and evaluated for their antibacterial efficacy, showcasing the chemical versatility and potential therapeutic value of pyrimidines (Sheikh et al., 2009). Additionally, the antiviral activities of pyrimidine compounds have been documented, emphasizing their role in inhibiting replication of various viruses, which underscores the broad spectrum of biological activities that pyrimidine derivatives can exhibit (Holý et al., 2002).

Mechanism of Action

Target of Action

Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They have been found to inhibit various kinases, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

As kinase inhibitors, these compounds likely interact with the ATP-binding site of these enzymes, preventing the transfer of phosphate groups and thus inhibiting the enzymes’ activity .

Biochemical Pathways

The inhibition of these kinases can affect multiple biochemical pathways, including cell proliferation, inflammation, and various signaling pathways .

Pharmacokinetics

The ADME properties of specific pyrimido[4,5-d]pyrimidines can vary widely and would depend on the specific substituents present on the compound .

Result of Action

The inhibition of the aforementioned kinases can lead to various cellular effects, including reduced cell proliferation, modulation of inflammatory responses, and altered cell signaling .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules .

properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTXGKCZRPDXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)

![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)

![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)

![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2721801.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)